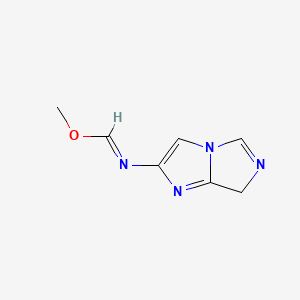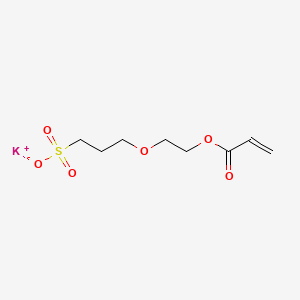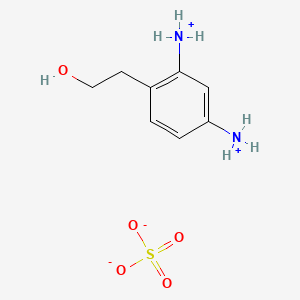
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxyethyl group attached to a m-phenylenediammonium core, with a sulphate counterion. Its unique structure imparts specific chemical and physical properties that make it valuable for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate typically involves the reaction of m-phenylenediamine with ethylene oxide in the presence of a suitable catalyst. The reaction proceeds under controlled temperature and pressure conditions to ensure the selective formation of the hydroxyethyl derivative. The resulting product is then treated with sulphuric acid to form the sulphate salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The process involves the continuous feeding of m-phenylenediamine and ethylene oxide into the reactor, followed by the addition of sulphuric acid to precipitate the sulphate salt. The product is then purified through crystallization and filtration techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination, under controlled temperature conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate finds extensive use in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various functionalized derivatives.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The aromatic ring can undergo electrophilic substitution, altering the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A widely used buffering agent in biological research.
2-Hydroxyethyl methacrylate (HEMA): Used in the production of hydrogels and contact lenses.
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
Uniqueness
4-(2-Hydroxyethyl)-m-phenylenediammonium sulphate is unique due to its specific combination of a hydroxyethyl group and a m-phenylenediammonium core, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
93882-00-9 |
|---|---|
Formule moléculaire |
C8H14N2O5S |
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
[3-azaniumyl-4-(2-hydroxyethyl)phenyl]azanium;sulfate |
InChI |
InChI=1S/C8H12N2O.H2O4S/c9-7-2-1-6(3-4-11)8(10)5-7;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4) |
Clé InChI |
SZIRFXODCDRXQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[NH3+])[NH3+])CCO.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


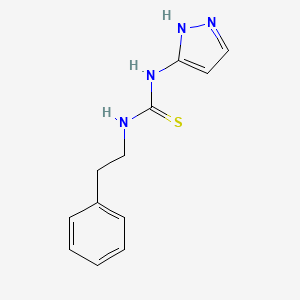
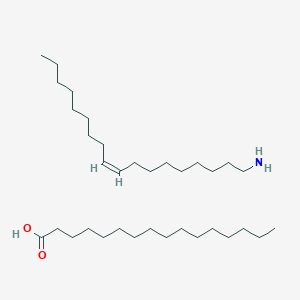
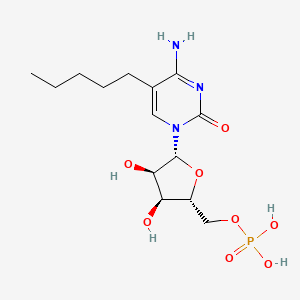
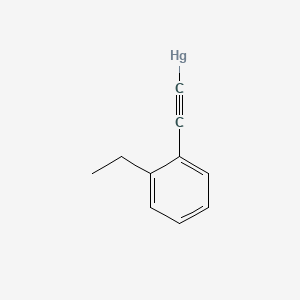

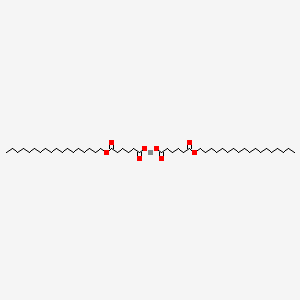

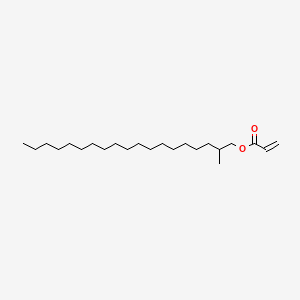
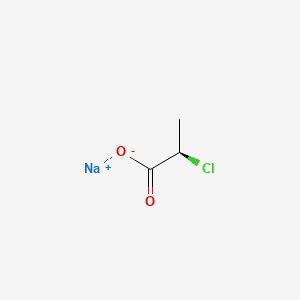


![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
